8-Bromo-1-chloro-3-methylisoquinoline

NK1 Receptor Antagonist Neurokinin-1 Substance P Receptor

8-Bromo-1-chloro-3-methylisoquinoline (CAS 1603505-51-6) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where its distinct substitution pattern—a bromine atom at the 8-position, a chlorine atom at the 1-position, and a methyl group at the 3-position—imparts unique reactivity and biological properties compared to simpler or differently substituted isoquinoline analogs.

Molecular Formula C10H7BrClN
Molecular Weight 256.53
CAS No. 1603505-51-6
Cat. No. B2846938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-1-chloro-3-methylisoquinoline
CAS1603505-51-6
Molecular FormulaC10H7BrClN
Molecular Weight256.53
Structural Identifiers
SMILESCC1=CC2=C(C(=CC=C2)Br)C(=N1)Cl
InChIInChI=1S/C10H7BrClN/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h2-5H,1H3
InChIKeyMDVGMFRPDQSUCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-1-chloro-3-methylisoquinoline (CAS 1603505-51-6): A Differentiated Isoquinoline Scaffold for Selective Coupling and Biological Evaluation


8-Bromo-1-chloro-3-methylisoquinoline (CAS 1603505-51-6) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol . It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, where its distinct substitution pattern—a bromine atom at the 8-position, a chlorine atom at the 1-position, and a methyl group at the 3-position—imparts unique reactivity and biological properties compared to simpler or differently substituted isoquinoline analogs [1].

The Critical Impact of 8-Bromo-1-chloro-3-methylisoquinoline's Specific Substitution Pattern on Synthetic and Biological Outcomes


In-class isoquinoline analogs cannot be simply interchanged due to the profound impact of halogen and methyl substitution patterns on both chemical reactivity and biological target engagement. The 1-chloro group of 8-Bromo-1-chloro-3-methylisoquinoline is more resistant to oxidative addition than a 1-bromo group, enabling chemoselective cross-coupling at the 8-bromo position [1]. This precise orientation of halogen atoms and the 3-methyl group leads to a specific electronic and steric environment that modulates binding to biological targets such as the NK1 receptor and MAO enzymes, resulting in distinct affinity profiles that are not replicated by regioisomers or analogs lacking this precise substitution pattern [2].

Quantitative Evidence for 8-Bromo-1-chloro-3-methylisoquinoline: Direct Comparisons in Target Affinity and Functional Utility


High-Affinity Human NK1 Receptor Antagonism (Ki = 6.40 nM) Differentiates 8-Bromo-1-chloro-3-methylisoquinoline from Class-Level MAO Inhibitors

8-Bromo-1-chloro-3-methylisoquinoline exhibits potent antagonist activity against the human NK1 receptor with a Ki of 6.40 nM, determined via an aequorin luminescence assay in CHO-K1 cells [1]. This high affinity for NK1 is in stark contrast to its weak inhibition of human recombinant MAO-A (IC₅₀ = 15,800 nM), a target commonly engaged by other isoquinoline derivatives [2]. This quantitative difference of over 2,400-fold in potency clearly distinguishes this compound's primary pharmacological profile, prioritizing it for NK1-focused research over applications centered on monoamine oxidase inhibition.

NK1 Receptor Antagonist Neurokinin-1 Substance P Receptor GPCR Pharmacology

Chemoselective 8-Bromo Handle Enables Site-Specific Derivatization Unavailable to Non-Halogenated Isoquinolines

The compound's unique 8-bromo and 1-chloro substitution pattern provides a distinct synthetic advantage. The bromine atom at the 8-position serves as a selective handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl or amine functionalities at this position while the 1-chloro group remains intact [1]. This chemoselectivity, a consequence of the relative bond strengths of C-Br versus C-Cl, is a defining feature that is not achievable with simple 8-halo or non-halogenated isoquinoline cores like 1-chloroisoquinoline or 3-methylisoquinoline [2].

Cross-Coupling Suzuki-Miyaura Reaction Chemoselective Functionalization Medicinal Chemistry Building Blocks

Benchmark Purity (≥95%) from Reputable Suppliers Mitigates Risk of Impurity-Driven Experimental Variability

8-Bromo-1-chloro-3-methylisoquinoline is commercially available with a specified purity of 95% from established suppliers such as Leyan and other vendors [1]. This level of purity, achieved through rigorous quality control, is essential for ensuring consistent and interpretable results in both synthetic and biological assays. While some regioisomeric bromo-1-chloro-3-methylisoquinolines (e.g., 6-bromo or 4-bromo variants) may be available, their purity specifications and reliable commercial supply can be less consistent .

Quality Control Reproducibility Chemical Purity Research Reliability

Defined Research Applications for 8-Bromo-1-chloro-3-methylisoquinoline Based on Verified Biological and Synthetic Evidence


Lead Discovery and Optimization for NK1 Receptor Antagonists

8-Bromo-1-chloro-3-methylisoquinoline is a validated and potent starting point for medicinal chemistry programs aimed at developing novel NK1 receptor antagonists. Its high affinity (Ki = 6.40 nM) [1] makes it suitable for structure-activity relationship (SAR) studies, where the 8-bromo and 1-chloro groups can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. This compound offers a distinct advantage over isoquinoline analogs with primarily MAO-A activity, as it allows researchers to focus directly on NK1-targeted pharmacology without confounding off-target effects at MAO-A (IC₅₀ = 15,800 nM) [2].

Chemoselective Synthesis of Complex Isoquinoline-Based Libraries

The orthogonal reactivity of its 8-bromo and 1-chloro substituents positions 8-Bromo-1-chloro-3-methylisoquinoline as an ideal building block for the construction of diverse compound libraries [3]. Researchers can leverage the 8-bromo group for an initial cross-coupling event (e.g., Suzuki-Miyaura) to install an aryl or heteroaryl group, followed by subsequent functionalization of the 1-chloro group via nucleophilic aromatic substitution or metal-catalyzed amination. This sequential derivatization strategy is a powerful tool for generating molecular complexity and exploring new chemical space in drug discovery projects.

Quality-Controlled Building Block for Assay- and Synthesis-Ready Use

For laboratories prioritizing experimental reproducibility, 8-Bromo-1-chloro-3-methylisoquinoline is procurable with a verified purity of 95% from established commercial suppliers [4]. This ensures that the compound is ready for immediate use in high-throughput screening, dose-response assays, and sensitive chemical reactions without the need for in-house purification. This logistical and quality-control advantage is a key differentiator for procurement, reducing the time and resources spent on compound validation compared to sourcing less characterized or custom-synthesized regioisomers.

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